molecular formula C13H19NO3S B13151208 4-Tert-butyl-2-cyclopropoxybenzenesulfonamide

4-Tert-butyl-2-cyclopropoxybenzenesulfonamide

Cat. No.: B13151208
M. Wt: 269.36 g/mol
InChI Key: YFNBHDPZUOSMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2-cyclopropoxybenzenesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-Tert-butyl-2-cyclopropoxybenzenesulfonamide can be achieved through several synthetic routes. One common method involves the condensation of 4-tert-butylbenzenesulfonamide with cyclopropyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

4-Tert-butyl-2-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to enhance reaction rates and selectivity .

Scientific Research Applications

4-Tert-butyl-2-cyclopropoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropoxy group may enhance the compound’s binding affinity and selectivity towards certain receptors or proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Tert-butyl-2-cyclopropoxybenzenesulfonamide can be compared with other similar compounds, such as:

    4-Tert-butylbenzenesulfonamide: Lacks the cyclopropoxy group, which may result in different chemical reactivity and biological activity.

    2-Cyclopropoxybenzenesulfonamide: Lacks the tert-butyl group, affecting its steric properties and interaction with molecular targets.

    4-Tert-butyl-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a cyclopropoxy group, leading to variations in electronic and steric effects.

The uniqueness of this compound lies in its combination of the tert-butyl and cyclopropoxy groups, which confer specific chemical and biological properties that are distinct from its analogs .

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

4-tert-butyl-2-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-13(2,3)9-4-7-12(18(14,15)16)11(8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H2,14,15,16)

InChI Key

YFNBHDPZUOSMQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.